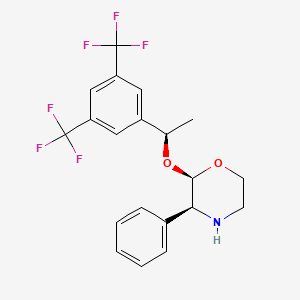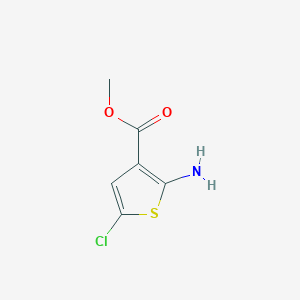
Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-
Descripción general
Descripción
Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, is a chemical compound with the molecular formula C6H14BCl2N. It is known for its unique properties and applications in various fields of scientific research, including catalysis, organic synthesis, and material science studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, typically involves the reaction of boron trichloride with N,N-bis(trimethylsilyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
BCl3+(TMS)2NH→BCl2N(TMS)2+HCl
where ( (TMS)_2NH ) represents N,N-bis(trimethylsilyl)amine. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different boron-containing species.
Oxidation Reactions: It can undergo oxidation to form boron-oxygen compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are commonly used.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or ozone, are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted boranamines with different alkyl or aryl groups.
Reduction Reactions: The products include various boron-hydride species.
Oxidation Reactions: The products are typically boron-oxygen compounds.
Aplicaciones Científicas De Investigación
Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, has diverse applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as a reagent or intermediate.
Material Science: It is used in the development of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
- Boranamine, 1,1-dichloro-N,N-bis(1-methylethyl)-
- Dichloro(diisopropylamino)borane
Uniqueness
Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)-, is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of trimethylsilyl groups enhances its solubility and compatibility with various organic solvents, making it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
[[dichloroboranyl(trimethylsilyl)amino]-dimethylsilyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18BCl2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXQPKDWOCRQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N([Si](C)(C)C)[Si](C)(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18BCl2NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448897 | |
| Record name | Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6591-26-0 | |
| Record name | Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)







![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)




![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)
